molecular formula C16H21NO3 B4767940 1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B4767940
M. Wt: 275.34 g/mol
InChI Key: MYIXIHLIMLYJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as BM-7, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the spiroindoline family and has been found to exhibit various biological activities, including anticancer, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also inhibits the replication of HPV and HSV by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its anticancer and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

For the study of 1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one include the development of more efficient synthesis methods, investigation of its mechanism of action, and exploration of its potential applications in drug development.

Scientific Research Applications

1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer and antitumor activities against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of human papillomavirus (HPV) and herpes simplex virus (HSV), making it a promising candidate for antiviral drug development.

properties

IUPAC Name

1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-4-9-17-14-12(2)7-5-8-13(14)16(15(17)18)19-10-6-11-20-16/h5,7-8H,3-4,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIXIHLIMLYJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=CC=C2C3(C1=O)OCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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